- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,

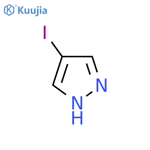

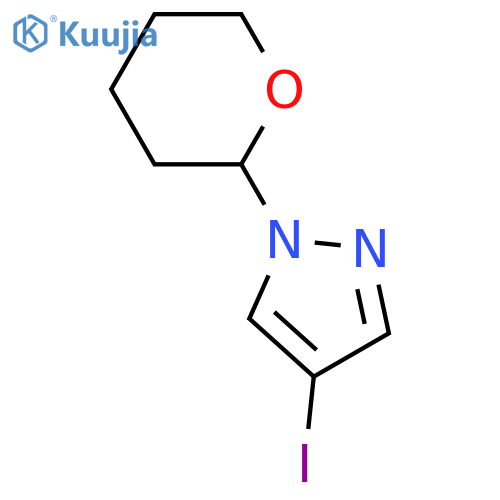

Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

938066-17-2 structure

اسم المنتج:4-iodo-1-(oxan-2-yl)-1H-pyrazole

كاس عدد:938066-17-2

وسط:C8H11IN2O

ميغاواط:278.090214014053

MDL:MFCD19689194

CID:1074777

PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole

- 4-iodo-1-(oxan-2-yl)pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole

- 4-iodo-1-(oxan-2-yl)-1H-pyrazole

- XOMUJCQTYLHICW-UHFFFAOYSA-N

- BBL103197

- 3745AF

- STL557007

- ST24043801

- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole

- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)

- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole

-

- MDL: MFCD19689194

- نواة داخلي: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2

- مفتاح Inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N

- ابتسامات: IC1=CN(C2CCCCO2)N=C1

حساب السمة

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 12

- تدوير ملزمة العد: 1

- تعقيدات: 156

- طوبولوجي سطح القطب: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole أمن المعلومات

- وصف الخطر: H315-H319-H335

- ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109827-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 25g |

¥2001.00 | 2024-04-24 | |

| Chemenu | CM255890-10g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 10g |

$420 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |

4-iodo-1-(oxan-2-yl)-1H-pyrazole |

938066-17-2 | 95% | 5g |

¥ 1,280.00 | 2023-04-12 | |

| TRC | I737128-100mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| TRC | I737128-50mg |

4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM255890-1g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95+% | 1g |

$88 | 2021-08-04 | |

| Chemenu | CM255890-25g |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 95%+ | 25g |

$514 | 2024-07-19 | |

| Alichem | A049000259-10g |

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |

938066-17-2 | 97% | 10g |

$219.78 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |

4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |

938066-17-2 | 98% | 100mg |

¥47.00 | 2024-04-24 |

4-iodo-1-(oxan-2-yl)-1H-pyrazole طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt

1.2 Reagents: Sodium hydride ; neutralized, rt

1.2 Reagents: Sodium hydride ; neutralized, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt

المراجع

- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt

المراجع

- Indium-Mediated Synthesis of Heterobiaryls, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

طريقة الإنتاج 4

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C

المراجع

- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C

المراجع

- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

المراجع

- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C

المراجع

- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 167-176

طريقة الإنتاج 8

رد فعل الشرط

1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C

المراجع

- Functionalized pyrazoles as agents in C-C cross coupling reactions, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt

المراجع

- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt

المراجع

- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

المراجع

- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

المراجع

- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C

المراجع

- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux

المراجع

- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran

المراجع

- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules, 1993, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C

المراجع

- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

المراجع

- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

- 3,4-Dihydro-2H-pyran

- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-

- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol

- 4-Iodopyrazole

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

4-iodo-1-(oxan-2-yl)-1H-pyrazole الوثائق ذات الصلة

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole) منتجات ذات صلة

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

نقاء:99%

كمية:25g

الأسعار ($):241.0